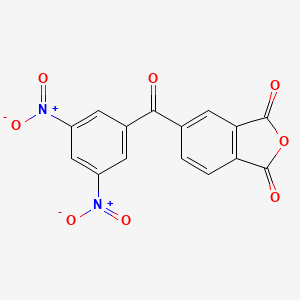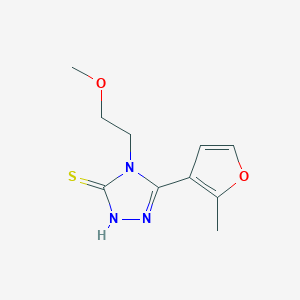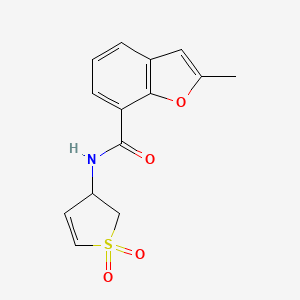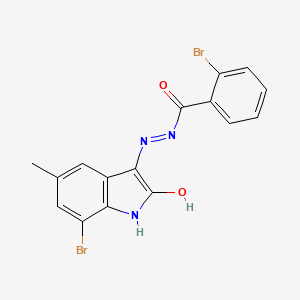
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione, also known as DNFB, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the group of nitroaromatic compounds, which are known to have diverse biological and chemical properties. DNFB has been used as a reagent in various chemical reactions and as a tool to study the immune system.
作用機序
The mechanism of action of 5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione is not fully understood, but it is known to activate the immune system by forming covalent bonds with proteins in the skin. This compound reacts with skin proteins such as keratin and albumin, leading to the formation of hapten-protein complexes. These complexes are recognized by antigen-presenting cells, which then activate T cells and initiate an immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can induce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound can also activate the complement system and increase the expression of adhesion molecules on endothelial cells. These effects contribute to the development of contact hypersensitivity and the inflammatory response.
実験室実験の利点と制限
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent sensitizer that can induce contact hypersensitivity in animal models, making it a useful tool to study the immune system. However, this compound has some limitations. It is a toxic compound that can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care and used only in well-controlled laboratory settings.
将来の方向性
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has potential applications in various fields such as immunology, dermatology, and toxicology. Future research directions could include the development of new therapies for allergic and autoimmune diseases based on the mechanisms of contact hypersensitivity. This compound could also be used as a tool to study the role of the immune system in skin cancer and other skin disorders. Furthermore, the synthesis and modification of this compound could lead to the development of new compounds with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It is a potent sensitizer that can induce contact hypersensitivity in animal models and has been used as a tool to study the immune system. This compound has various biochemical and physiological effects and has potential applications in various fields. However, it is a toxic compound that should be handled with care and used only in well-controlled laboratory settings. Future research directions could include the development of new therapies and compounds based on the mechanisms of contact hypersensitivity.
合成法
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione can be synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 2-benzofuran-1,3-dione in the presence of a base. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent. The purity and identity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has been used as a tool to study the immune system and to induce contact hypersensitivity in animal models. Contact hypersensitivity is a type IV hypersensitivity reaction that occurs when an antigen is applied to the skin, leading to an inflammatory response. This compound is a potent sensitizer that can induce contact hypersensitivity in mice, rats, and guinea pigs. This property has been used to study the mechanisms of immune response and to develop therapies for allergic and autoimmune diseases.
特性
IUPAC Name |
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N2O8/c18-13(7-1-2-11-12(5-7)15(20)25-14(11)19)8-3-9(16(21)22)6-10(4-8)17(23)24/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJASLAYCWBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)



![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)